Cas no 1593421-60-3 (3-methyl-1-(2-methylbenzyl)piperidin-4-ol)

3-methyl-1-(2-methylbenzyl)piperidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinol, 3-methyl-1-[(2-methylphenyl)methyl]-
- 3-methyl-1-(2-methylbenzyl)piperidin-4-ol
-
- インチ: 1S/C14H21NO/c1-11-5-3-4-6-13(11)10-15-8-7-14(16)12(2)9-15/h3-6,12,14,16H,7-10H2,1-2H3
- InChIKey: XGRXNHLEARVHED-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2C)CCC(O)C(C)C1
じっけんとくせい
- 密度みつど: 1.049±0.06 g/cm3(Predicted)
- Boiling Point: 345.4±27.0 °C(Predicted)
- 酸度系数(pKa): 14.88±0.40(Predicted)
3-methyl-1-(2-methylbenzyl)piperidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-2239-0.5g |
3-methyl-1-(2-methylbenzyl)piperidin-4-ol |
1593421-60-3 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-2239-1g |
3-methyl-1-(2-methylbenzyl)piperidin-4-ol |
1593421-60-3 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-2239-0.25g |
3-methyl-1-(2-methylbenzyl)piperidin-4-ol |
1593421-60-3 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | M233191-100mg |
3-methyl-1-(2-methylbenzyl)piperidin-4-ol |
1593421-60-3 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F1907-2239-5g |
3-methyl-1-(2-methylbenzyl)piperidin-4-ol |
1593421-60-3 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | M233191-1g |
3-methyl-1-(2-methylbenzyl)piperidin-4-ol |
1593421-60-3 | 1g |
$ 570.00 | 2022-06-04 | ||
TRC | M233191-500mg |
3-methyl-1-(2-methylbenzyl)piperidin-4-ol |
1593421-60-3 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F1907-2239-2.5g |
3-methyl-1-(2-methylbenzyl)piperidin-4-ol |
1593421-60-3 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-2239-10g |
3-methyl-1-(2-methylbenzyl)piperidin-4-ol |
1593421-60-3 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
3-methyl-1-(2-methylbenzyl)piperidin-4-ol 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
10. 3D high throughput screening and profiling of embryoid bodies in thermoformed microwell plates†‡M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
3-methyl-1-(2-methylbenzyl)piperidin-4-olに関する追加情報
Research Brief on 3-methyl-1-(2-methylbenzyl)piperidin-4-ol (CAS: 1593421-60-3): Recent Advances and Applications
In recent years, the compound 3-methyl-1-(2-methylbenzyl)piperidin-4-ol (CAS: 1593421-60-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This piperidine derivative has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. The unique structural features of this compound, including its substituted benzyl and hydroxyl groups, contribute to its pharmacological profile and make it a valuable candidate for further investigation.
Recent studies have focused on elucidating the mechanism of action of 3-methyl-1-(2-methylbenzyl)piperidin-4-ol, particularly its interactions with neurotransmitter receptors. Preliminary findings suggest that this compound exhibits selective binding affinity for specific serotonin and dopamine receptor subtypes, which could have implications for the treatment of neuropsychiatric disorders such as depression and schizophrenia. The compound's ability to cross the blood-brain barrier has also been confirmed through in vivo pharmacokinetic studies, further supporting its potential as a CNS-active agent.
In the area of synthetic chemistry, novel methodologies have been developed for the efficient production of 3-methyl-1-(2-methylbenzyl)piperidin-4-ol. A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route that improves yield and purity while reducing production costs. This advancement is particularly significant for scaling up production for preclinical and clinical studies. The synthetic protocol emphasizes green chemistry principles, minimizing hazardous byproducts and improving overall process sustainability.
Pharmacological evaluations have revealed interesting structure-activity relationships (SAR) for 3-methyl-1-(2-methylbenzyl)piperidin-4-ol derivatives. Systematic modifications of the benzyl and piperidine moieties have led to the identification of analogs with enhanced potency and selectivity. These findings, published in recent patent applications (WO2023056421, US2023019287), highlight the compound's potential as a lead structure for further medicinal chemistry optimization.
Toxicological assessments of 3-methyl-1-(2-methylbenzyl)piperidin-4-ol have shown favorable safety profiles in animal models. Acute and subchronic toxicity studies conducted according to OECD guidelines demonstrated no significant adverse effects at therapeutic doses. However, researchers caution that more comprehensive long-term toxicity studies are needed before advancing to human clinical trials. These findings were recently presented at the 2023 International Conference on Drug Development and have been submitted for publication in Regulatory Toxicology and Pharmacology.
The potential therapeutic applications of 3-methyl-1-(2-methylbenzyl)piperidin-4-ol continue to expand. Recent in vitro and in vivo studies suggest additional benefits in pain management, with the compound showing promising results in models of neuropathic pain. Its multimodal mechanism of action, combining receptor modulation with potential anti-inflammatory effects, makes it particularly interesting for complex pain syndromes. These findings were recently highlighted in a review article in Expert Opinion on Therapeutic Targets (2023, 27(4): 321-335).
Looking forward, the research community anticipates several key developments regarding 3-methyl-1-(2-methylbenzyl)piperidin-4-ol. Current efforts are focused on completing IND-enabling studies, with the goal of initiating Phase I clinical trials within the next two years. Additionally, several academic and industry collaborations are exploring the compound's potential in combination therapies, particularly for treatment-resistant psychiatric conditions. The growing body of research on this molecule underscores its importance as a valuable tool compound and potential therapeutic agent in chemical biology and pharmaceutical development.
1593421-60-3 (3-methyl-1-(2-methylbenzyl)piperidin-4-ol) Related Products
- 25948-11-2(5-Nitro-2-(n-propylamino)pyridine)
- 2200108-68-3(5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole)
- 2228062-93-7((1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol)
- 1361875-81-1(3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile)
- 859666-07-2((2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one)
- 1101737-39-6((2Z)-2-[(1-ethylpyridin-1-ium-3-yl)methylidene]-6-hydroxy-1-benzofuran-3-one iodide)
- 1805114-77-5(6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine)
- 1249277-32-4(1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)
- 1099048-69-7(1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid)
- 1805360-32-0(6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine)




